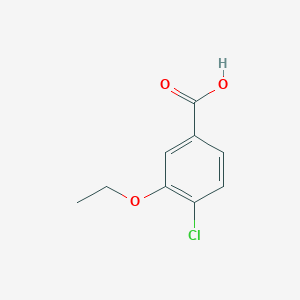

4-Chloro-3-ethoxybenzoic acid

Overview

Description

4-Chloro-3-ethoxybenzoic acid, also known as Mecoprop, Mecoprop acid, or MCPP, is a white or off-white crystalline powder that is soluble in water, ethanol, and other organic solvents. It has a molecular formula of C9H9ClO3 and a molecular weight of 200.62 g/mol .

Synthesis Analysis

The synthesis of this compound can be achieved from 4-Chloro-3-hydroxybenzoic acid and Iodoethane . More detailed synthesis methods and conditions might be found in specific chemistry literature or patents.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and a carboxylic acid group .

Scientific Research Applications

Enzymatic Chlorination in Environmental Research

- A study investigated the enzymatic chlorination of fulvic acid, using chloroperoxidase to analyze chlorinated groups within macromolecules similar to those in soil and surface water. This process involved chlorinating methyl esters of various benzoic acids, including 4-ethoxybenzoic acid, to study their transformation in environmental contexts (Niedan, Pavasars, & Oberg, 2000).

Photodecomposition Studies

- Research on the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, revealed insights into their transformation under ultraviolet irradiation. This study is significant for understanding the environmental fate of these compounds (Crosby & Leitis, 1969).

Thermochemical Analysis

- A thermochemical study on 4-alkoxybenzoic acids, including 4-ethoxybenzoic acid, measured their standard molar enthalpies of formation. Such research contributes to understanding the energetic properties of these compounds (Silva, Ferreira, & Maciel, 2010).

Synthesis and Applications in Polymer Science

- Research into the synthesis of poly(4-hydroxybenzoate)s explored the condensation of various 4-hydroxybenzoic acids, including chloro and ethoxy substituted variants. This work has implications for developing new polymers with specific properties (Kricheldorf & Schwarz, 1984).

Nanocomposite Development

- A study on the in situ synthesis of poly(ethylene terephthalate) nanocomposites utilized functionalized multiwalled carbon nanotubes with 4-ethoxybenzoic acid. This research highlights the use of 4-chloro-3-ethoxybenzoic acid derivatives in advanced materials science (Lee et al., 2005).

Exploration in Antiparasitic Drug Development

- Research into antiparasitic drugs revealed the effectiveness of 4-amino-2-ethoxybenzoic acid and related compounds as anticoccidial agents, highlighting a potential pharmaceutical application (Rogers et al., 1964).

Gamma Irradiation in Waste Treatment

- A study on gamma irradiation-induced degradation of chlorinated aromatic compounds, including 3-chloro-4-hydroxybenzoic acid, focused on its application in waste treatment and environmental remediation (Chu & Wang, 2016).

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways, depending on their specific functional groups .

Pharmacokinetics

The chlorine atom might also affect its metabolic stability .

Result of Action

Depending on its specific targets and mode of action, it could potentially lead to various cellular responses .

Action Environment

The action, efficacy, and stability of 4-Chloro-3-ethoxybenzoic acid can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions within the cell .

Properties

IUPAC Name |

4-chloro-3-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZTYMNTUWPGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681844 | |

| Record name | 4-Chloro-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97209-05-7 | |

| Record name | 4-Chloro-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

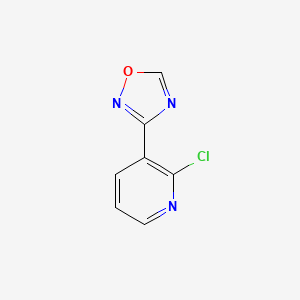

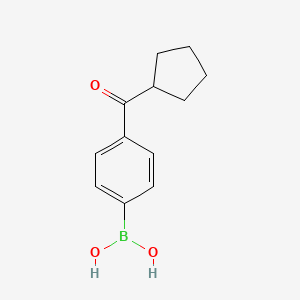

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422037.png)

![7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1422046.png)

![7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1422052.png)